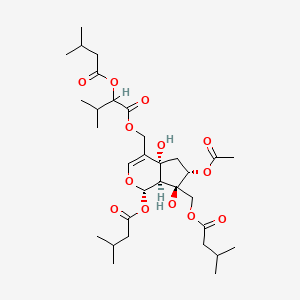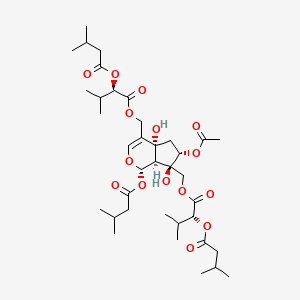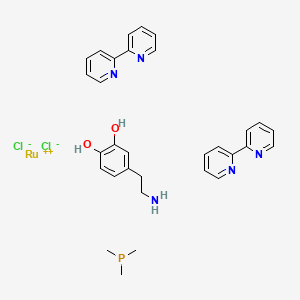
NVP-BSK805 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
JAK2 Inhibitor
NVP-BSK805 2HCl is a potent inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase . It shows good selectivity towards the other three JAK family members, indicating its fairly selectivity against other kinases .
Treatment of Myeloproliferative Neoplasms
Oncogenic mutations of JAK2 are found in many Philadelphia chromosome-negative myeloproliferative neoplasms . The V617F mutation in JAK2 occurs in 95% of patients with polycythemia vera, 50% of those with essential thrombocythemia, and 50% of primary myelofibrosis patients . NVP-BSK805 2HCl could be effectively used in these three indications .
Inhibition of BCR-ABL Signal Transduction
JAK2 has been postulated to play an important role in BCR-ABL signal transduction . NVP-BSK805 2HCl has been investigated in cells expressing either BCR-ABL or mutant JAK2 .
Synergistic Effects with Other Tyrosine Kinase Inhibitors
Possible synergistic effects between NVP-BSK805 2HCl and the already established tyrosine kinase inhibitors imatinib and nilotinib were assessed .
Radiosensitizing Agent in Esophageal Squamous Cell Carcinoma (ESCC)
NVP-BSK805 2HCl significantly enhances the radiosensitivity of ESCC cells in vitro and in vivo . It does so by enhancing DNA double-strand breaks, inhibiting DNA damage repair, and arresting the cell cycle in G2/M or G0/G1 phase .
High-Content Screening for Radiosensitizing Effect
NVP-BSK805 2HCl was tested for its radiosensitizing effect in ESCC cells through high-content screening .
Mechanism of Action
Target of Action
NVP-BSK805 2HCl is a potent and selective ATP-competitive inhibitor of JAK2 . The Janus kinase (JAK) family of tyrosine kinases includes JAK1, JAK2, JAK3, and TYK2, which play critical roles in cytokine signaling pathways that regulate hematopoiesis, growth, immunity, inflammation, and development . Among these, NVP-BSK805 2HCl primarily targets JAK2 with an IC50 of 0.5 nM, demonstrating over 20-fold selectivity towards JAK1, JAK3, and TYK2 .
Mode of Action
NVP-BSK805 2HCl interacts with its target, JAK2, in an ATP-competitive manner . It binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity. This results in the prevention of downstream signaling and subsequent cellular responses .
Biochemical Pathways
The primary biochemical pathway affected by NVP-BSK805 2HCl is the JAK-STAT signaling pathway . By inhibiting JAK2, NVP-BSK805 2HCl prevents the phosphorylation and activation of STAT5, a downstream effector in the JAK-STAT pathway . This leads to a reduction in growth factor-independent cell proliferation .
Result of Action
The inhibition of JAK2 by NVP-BSK805 2HCl leads to a significant reduction in cell proliferation and viability, particularly in cells expressing the JAK2 V617F mutation . It also induces apoptosis in these cells . Moreover, it has been found to interfere with the action of leptin, leading to increased fat mass and feed efficiency .
properties
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCAPALWRHKCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720930 |
Source


|
| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NVP-BSK805 2HCl | |
CAS RN |
1092499-93-8 |
Source


|
| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran Isoleucine](/img/no-structure.png)


